molecular formula C8H12Cl3NO B14616466 Hex-2-en-1-yl 2,2,2-trichloroethanimidate CAS No. 59874-80-5

Hex-2-en-1-yl 2,2,2-trichloroethanimidate

Cat. No.: B14616466
CAS No.: 59874-80-5
M. Wt: 244.5 g/mol
InChI Key: NKWWVLXSCXGBEF-UHFFFAOYSA-N
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Description

Hex-2-en-1-yl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C8H12Cl3NO It is known for its unique structure, which includes a hexenyl group and a trichloroethanimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hex-2-en-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of hex-2-en-1-ol with trichloroacetonitrile in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

    Base: Commonly used bases include sodium hydride or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

Hex-2-en-1-yl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the trichloroethanimidate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Hex-2-en-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hex-2-en-1-yl 2,2,2-trichloroethanimidate involves its reactivity with nucleophiles and electrophiles. The trichloroethanimidate group is particularly reactive, allowing for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hexen-1-yl 2,2,2-trichloroethanimidate
  • Benzyl 2,2,2-trichloroethanimidate

Uniqueness

Hex-2-en-1-yl 2,2,2-trichloroethanimidate is unique due to its specific combination of a hexenyl group and a trichloroethanimidate moiety

Properties

CAS No.

59874-80-5

Molecular Formula

C8H12Cl3NO

Molecular Weight

244.5 g/mol

IUPAC Name

hex-2-enyl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C8H12Cl3NO/c1-2-3-4-5-6-13-7(12)8(9,10)11/h4-5,12H,2-3,6H2,1H3

InChI Key

NKWWVLXSCXGBEF-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCOC(=N)C(Cl)(Cl)Cl

Origin of Product

United States

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